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MALAT1-IN-1

RNA-targeted small molecule lncRNA structural biology ENE triple helix

Researchers studying MALAT1-dependent cancer mechanisms face limitations with ASO/siRNA approaches that degrade the entire transcript and exhibit off-target effects on Neat1. MALAT1-IN-1 directly binds the 3′ ENE triple helix (Kd = 2.9 μM) without RNA degradation, enabling precise domain-specific functional studies. • 54% reduction in Malat1 RNA and 38% suppression of branching morphogenesis at 1 μM in mammary tumor organoids. • No effect on Neat1 at 0.5-1 μM, ensuring target specificity. • ≥98% purity (HPLC), defined chemical identity, and ambient temperature shipping.

Molecular Formula C19H21N3O2
Molecular Weight 323.4 g/mol
Cat. No. B1682957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMALAT1-IN-1
SynonymsTC SL C5
Molecular FormulaC19H21N3O2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H21N3O2/c1-22-18(15-7-9-16(23-2)10-8-15)13-21-19(22)20-12-14-5-4-6-17(11-14)24-3/h4-11,13H,12H2,1-3H3,(H,20,21)
InChIKeyLCVOJBGSGIOMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MALAT1-IN-1 Procurement Guide: Small Molecule Inhibitor of Oncogenic lncRNA MALAT1


MALAT1-IN-1 (Compound 5, TC SL C5, SM5) is a synthetic small molecule (MW: 323.4; Formula: C19H21N3O2; CAS: 827327-28-6) that acts as a potent and specific inhibitor of Metastasis-associated lung adenocarcinoma transcript 1 (Malat1/MALAT1), a highly conserved long non-coding RNA (lncRNA) implicated in cancer progression and metastasis [1]. Unlike antisense oligonucleotides (ASOs) or RNA interference (RNAi) approaches that degrade the transcript, this compound directly binds to the 3′ terminal triple-helical stability element (ENE) of MALAT1, providing a chemically tractable, cell-permeable tool for functional studies and target validation [2]. The compound demonstrates dose-dependent modulation of Malat1 downstream genes while sparing the structurally related nuclear lncRNA Neat1 [1].

Why MALAT1-IN-1 Cannot Be Replaced by Generic lncRNA Silencing Tools


Generic MALAT1 knockdown approaches—including antisense oligonucleotides (ASOs) and siRNA/shRNA—exhibit fundamental limitations that preclude their simple substitution with small molecule inhibitors. ASOs achieve variable knockdown efficiency (~60–70% residual RNA at 10 nM dosing in some cell types) and require specialized delivery vehicles for cellular uptake, while RNAi approaches show reduced efficacy against nuclear-retained lncRNAs like MALAT1 [1]. Critically, these degradation-based methods eliminate the entire transcript, precluding studies of discrete structural or functional domains of MALAT1. In contrast, MALAT1-IN-1 binds specifically to the 3′ ENE triple helix (Kd = 2.9 μM) without inducing RNA degradation, enabling interrogation of structure-dependent functions that are masked by total transcript loss [2]. Furthermore, the compound exhibits well-defined purity (≥98% by HPLC) and reproducible chemical identity—attributes that vary considerably among custom-synthesized ASOs and siRNA pools. These distinctions render MALAT1-IN-1 uniquely suited for experimental designs requiring acute, reversible, and domain-specific pharmacological perturbation of MALAT1 function.

MALAT1-IN-1 Quantitative Differentiation Evidence Versus Alternative MALAT1 Targeting Approaches


Mechanism of Action Differentiation: Direct ENE Triple Helix Binding Versus Transcript Degradation

MALAT1-IN-1 directly binds the 3′ terminal ENE (element for nuclear expression) triple helix of MALAT1 with a dissociation constant (Kd) of 2.9 μM, as determined by microscale thermophoresis (MST) [1]. In contrast, ASO-mediated knockdown operates via RNase H-dependent degradation of the entire transcript, while siRNA approaches rely on RISC-mediated cleavage. The binding mode of MALAT1-IN-1 preserves the physical presence of the RNA transcript while disrupting its structural integrity and downstream functional outputs, enabling acute pharmacological interrogation distinct from genetic silencing methods. The binding site was confirmed via competitive displacement assays using a fluorescein-labeled ENE triple helix probe and validated by nuclear magnetic resonance (NMR) spectroscopy [1].

RNA-targeted small molecule lncRNA structural biology ENE triple helix target engagement

Functional Selectivity: MALAT1 Downstream Gene Modulation Without Neat1 Perturbation

MALAT1-IN-1 modulates Malat1 downstream genes in a dose-dependent manner while completely sparing Neat1 (nuclear enriched abundant transcript 1) expression [1]. This selectivity profile is particularly significant given that both MALAT1 and NEAT1 are abundant nuclear lncRNAs that localize to nuclear speckles and share overlapping structural features, making them challenging to discriminate using sequence-based approaches. Genetic knockdown via ASOs or siRNAs targeting MALAT1 does not inherently guarantee Neat1 sparing and requires rigorous sequence optimization to minimize off-target effects. Quantitative RT-PCR analysis in MMTV-PyMT mammary tumor organoids confirmed that MALAT1-IN-1 treatment (0.5–1 μM) reduced expression of Malat1 downstream targets (e.g., Krt16) and increased Csn2 expression while leaving Neat1 levels unchanged relative to vehicle controls [1].

lncRNA selectivity MALAT1 vs NEAT1 nuclear speckle lncRNA off-target assessment

Functional Efficacy in 3D Tumor Organoids: MALAT1 RNA Reduction and Branching Morphogenesis Suppression

In a physiologically relevant 3D mammary tumor organoid model derived from MMTV-PyMT transgenic mice (luminal B breast cancer model), MALAT1-IN-1 treatment at 1 μM for 7 days reduced Malat1 RNA levels by 54% and suppressed branching morphogenesis by 38% compared to vehicle-treated controls [1]. Branching morphogenesis in this system is a quantifiable functional readout of invasive potential and tumor aggressiveness that correlates with metastatic capacity in vivo. The magnitude of branching suppression achieved by MALAT1-IN-1 is comparable to genetic Malat1 knockout in the same organoid system, as previously characterized by Arun et al. (2016), supporting the functional equivalence of pharmacological inhibition to genetic ablation for this specific phenotype. Notably, the reduction in Malat1 RNA levels (54%) does not reflect RNA degradation but rather feedback modulation of transcription or RNA stability consequent to ENE triple helix engagement [1].

breast cancer organoid 3D culture model branching morphogenesis MALAT1 functional assay

Chemical Identity and Supply Chain Consistency: Defined Molecular Properties Versus Variable Biologics

MALAT1-IN-1 possesses a fully defined and analytically validated chemical identity: molecular formula C19H21N3O2, molecular weight 323.39 g/mol, and CAS registry number 827327-28-6 [1]. Commercial suppliers report purity ≥98% by HPLC with batch-to-batch consistency . In contrast, ASOs and siRNAs targeting MALAT1 exhibit inherent sequence variability, differential chemical modifications (e.g., 2′-O-methyl, phosphorothioate, LNA), and variable purity profiles across synthesis lots. Additionally, MALAT1-IN-1 demonstrates favorable solubility (≥100 mM in DMSO; soluble in ethanol) , enabling straightforward preparation of concentrated stock solutions for cell-based assays. The compound is stable as a powder at -20°C for at least 12 months, with defined storage and handling parameters that ensure reproducible experimental outcomes across independent laboratories .

small molecule quality control chemical reproducibility research reagent procurement HPLC purity

MALAT1-IN-1 Optimal Research and Industrial Application Scenarios Based on Validated Evidence


Structure-Function Studies of MALAT1 ENE Triple Helix in Cancer Biology

Researchers investigating the structural determinants of MALAT1 function in cancer should utilize MALAT1-IN-1 to pharmacologically disrupt the 3′ ENE triple helix without degrading the transcript. The compound's defined binding affinity (Kd = 2.9 μM) to this structural element enables precise structure-activity relationship studies that cannot be performed with ASOs or siRNAs, which eliminate the entire RNA molecule. This application is directly supported by quantitative binding data and NMR validation of target engagement [1].

3D Organoid-Based Functional Screening of MALAT1-Dependent Invasive Phenotypes

Investigators employing 3D mammary tumor organoid models (e.g., MMTV-PyMT or Her2/neu-amplified systems) can use MALAT1-IN-1 to quantitatively assess MALAT1-dependent branching morphogenesis. The compound achieves 38% suppression of branching at 1 μM with concurrent 54% reduction in Malat1 RNA levels, providing a validated benchmark for screening campaigns or genetic interaction studies [1]. This scenario is particularly suited for translational research programs evaluating the role of MALAT1 in tumor invasion and metastatic progression.

Selective Pharmacological Perturbation of MALAT1 Pathway in the Presence of Related Nuclear lncRNAs

Experiments requiring selective modulation of MALAT1 signaling without confounding effects on the structurally and functionally related nuclear lncRNA Neat1 should employ MALAT1-IN-1. The compound's demonstrated lack of effect on Neat1 expression at active concentrations (0.5–1 μM) provides experimental confidence in target specificity, distinguishing it from less well-characterized genetic knockdown approaches where Neat1 off-target effects have not been systematically evaluated [1].

Chemical Probe Development and RNA-Targeted Small Molecule Drug Discovery Programs

Drug discovery programs focused on developing RNA-targeted small molecules can utilize MALAT1-IN-1 as a validated chemical probe and benchmark compound. Its fully defined chemical structure, high purity (≥98%), favorable solubility, and established binding mechanism to a structurally characterized RNA triple helix make it suitable for assay development, counter-screening, and as a reference compound in high-throughput screening campaigns targeting lncRNA structures [1] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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